2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine
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Overview
Description
2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is characterized by the presence of a naphthalene ring fused to a triazine ring, with a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminonaphthalene-1,4-dione with thiourea in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process often includes the preparation of intermediate compounds, followed by their subsequent transformation into the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted triazines, and thiol derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine include:
Pyrrolo[2,1-f][1,2,4]triazine: A compound with a similar triazine ring structure but different substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazine ring fused to a thiadiazine ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a naphthalene ring and a methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
68896-72-0 |
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Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-methylsulfanyl-1-oxidobenzo[f][1,2,4]benzotriazin-1-ium |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-14-13-10-7-6-8-4-2-3-5-9(8)11(10)15(12)16/h2-7H,1H3 |
InChI Key |
DFHDYKXFPDWHKA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](C2=C(C=CC3=CC=CC=C32)N=N1)[O-] |
Origin of Product |
United States |
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